Product packaging for 3,5-Di(bromomethyl)phenol(Cat. No.:CAS No. 135990-12-4)

3,5-Di(bromomethyl)phenol

Cat. No.: B141899
CAS No.: 135990-12-4
M. Wt: 279.96 g/mol
InChI Key: APVHBKWRCCBVFK-UHFFFAOYSA-N
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Description

3,5-Di(bromomethyl)phenol is a versatile synthetic intermediate prized in organic and medicinal chemistry for its two reactive bromomethyl functional groups. This bifunctional aryl bromide serves as a key precursor in the construction of complex molecular architectures, particularly in the synthesis of dendrimers, macrocyclic compounds, and polymer frameworks. Its structure, featuring a phenolic core, allows for further functionalization, making it a valuable scaffold for developing novel chemical entities. While specific clinical applications are not within the scope of this description, compounds with similar brominated phenol substructures are frequently explored in pharmacological research for their bioactive properties. The reactive benzyl bromides are susceptible to nucleophilic substitution, enabling the facile introduction of various amines, thiols, and other nucleophiles to create diverse chemical libraries for screening and development. This product is intended for research purposes in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Br2O B141899 3,5-Di(bromomethyl)phenol CAS No. 135990-12-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-bis(bromomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVHBKWRCCBVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CBr)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363598
Record name 3,5-Di(bromomethyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135990-12-4
Record name 3,5-Di(bromomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-BIS-BROMOMETHYL-PHENOL
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Synthetic Methodologies for 3,5 Di Bromomethyl Phenol and Analogs

Direct Bromomethylation Approaches

Direct bromomethylation aims to introduce two bromomethyl groups onto a phenolic backbone in a single strategic step. This approach often starts from readily available substituted methylphenols, such as 3,5-dimethylphenol (B42653).

The direct bromination of phenols bearing methyl substituents, like 3,5-dimethylphenol (3,5-xylenol), is complicated by the directing effects of the hydroxyl and methyl groups. google.comgoogle.com The hydroxyl group is a powerful activating group and, along with the methyl groups, directs electrophiles to the ortho and para positions of the aromatic ring.

Classical electrophilic aromatic substitution (EAS) conditions, which employ molecular bromine (Br₂) often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), are typically used for ring halogenation. These catalysts polarize the bromine molecule, increasing its electrophilicity and facilitating attack on the electron-rich aromatic ring. In the case of highly activated substrates like phenols, catalysis may not even be necessary. For instance, the reaction of 3,5-dimethylphenol with bromine can lead to the formation of tribromo-3,5-dimethylphenol, indicating extensive ring bromination. prepchem.com

A significant challenge in the direct synthesis of 3,5-di(bromomethyl)phenol from 3,5-dimethylphenol is controlling the regioselectivity between benzylic (side-chain) bromination and aromatic ring bromination. The phenolic hydroxyl group strongly activates the ring towards electrophilic attack, making ring bromination the kinetically and thermodynamically favored pathway under typical EAS conditions.

Research has shown that for activated compounds like 3,5-dimethylphenol, reactions designed for side-chain bromination can result exclusively in nuclear bromination. cecri.res.in For example, an electrochemical method that successfully produces bromomethyl groups on nonactivated and deactivated arenes leads to only the ring-brominated product with 3,5-dimethylphenol. cecri.res.in

To achieve selective bromomethylation (side-chain bromination), the reaction must proceed via a radical mechanism, which targets the benzylic positions. This typically involves radical initiators (e.g., AIBN or benzoyl peroxide) and a source of bromine radicals, such as N-bromosuccinimide (NBS). However, the presence of the acidic phenolic proton can interfere with these reactions. A more successful strategy for analogous compounds involves deactivating the ring towards EAS. For example, the side-chain bromination of 2,6-dibromo-p-cresol to produce 4-hydroxy-3,5-dibromobenzal bromide proceeds effectively because the two bromine atoms on the ring deactivate it, thus favoring the radical pathway on the methyl group. google.com

PrecursorBrominating Agent/ConditionsMajor ProductReference
3,5-DimethylphenolBromineTribromo-3,5-dimethylphenol (Ring Bromination) prepchem.com
3,5-DimethylphenolElectrochemical (aq. NaBr, HBr)Nuclear Brominated Compound cecri.res.in
2,6-Dibromo-p-cresolBromine (at 150-160°C)4-Hydroxy-3,5-dibromobenzal bromide (Side-chain bromination) google.com

A more reliable and widely employed strategy for synthesizing this compound involves a two-step process: the creation of 3,5-bis(hydroxymethyl)phenol followed by the conversion of the hydroxyl groups to bromides. ijsdr.orgresearchgate.net This precursor is typically synthesized via the reduction of dimethyl 5-hydroxyisophthalate using reducing agents like lithium aluminum hydride (LiAlH₄). rsc.orgarkat-usa.org

Phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary and secondary alcohols into the corresponding alkyl bromides. masterorganicchemistry.comchegg.com This transformation is a common method for synthesizing this compound from its diol precursor. rsc.org The reaction generally proceeds with high efficiency and involves the in situ formation of a phosphorus-containing leaving group, which is then displaced by a bromide ion via an Sₙ2 mechanism. masterorganicchemistry.com This method is also used for synthesizing analogous dibromides from diols. rsc.orgrsc.org For example, 3,5-bis-(hydroxymethyl)pyrazoles are converted to their dibromomethyl analogs using PBr₃. researchgate.net

A specific procedure involves dissolving 3,5-di(hydroxymethyl)phenol (B119231) in a dry solvent like tetrahydrofuran (B95107) (THF), cooling the solution, and then slowly adding a solution of phosphorus tribromide. rsc.org The mixture is then stirred for an extended period at a moderate temperature to ensure complete conversion. rsc.org

PrecursorReagentSolventTemperatureTimeProductReference
3,5-Di(hydroxymethyl)phenolPBr₃Dry THF0°C then 40°C72 hThis compound rsc.org
cis,cis-2,4-Diene-1,6-diolsPBr₃Anhydrous diethyl ether0°CN/A1,6-Dibromides rsc.org

While PBr₃ is a common choice, other halogenating agents can also be employed to convert the diol to the desired dibromide. Hydrobromic acid (HBr) is a viable alternative. In one reported synthesis, 3,5-bis(hydroxymethyl)phenol was treated with a 30% solution of hydrobromic acid in acetic acid to yield 3,5-bis(bromomethyl)phenol in high yield (93%). arkat-usa.org

For the synthesis of analogous chlorinated compounds, thionyl chloride (SOCl₂) is often used. For example, 3,5-bis-(hydroxymethyl)pyrazoles can be converted to 3,5-bis-(chloromethyl)pyrazoles using SOCl₂ in dimethoxyethane. researchgate.net This suggests that SOCl₂ could be a potential reagent for preparing the chlorinated analog of the target compound.

PrecursorReagentSolventReaction TimeYieldProductReference
3,5-Bis(hydroxymethyl)phenol30% HBr in Acetic AcidAcetic Acid48 h93%3,5-Bis(bromomethyl)phenol arkat-usa.org
3,5-Bis-(hydroxymethyl)pyrazolesThionyl chloride (SOCl₂)DimethoxyethaneN/AN/A3,5-Bis-(chloromethyl)pyrazoles researchgate.net

Conversion of Bis(hydroxymethyl)phenol Precursors

Advanced Synthetic Strategies for Complex Architectures

The creation of complex macromolecular structures originating from this compound requires sophisticated synthetic approaches. These methods are designed to control the growth of the molecule, manage reactive functional groups, and build elaborate, well-defined three-dimensional forms.

Dendrimers are highly branched, star-shaped macromolecules with a well-defined structure. Their synthesis can be approached in two primary ways: divergent and convergent growth. diva-portal.org

Convergent Synthesis: This strategy involves building the dendrimer from the outside-in. diva-portal.org Dendritic fragments, known as dendrons, are synthesized first and then attached to a central core molecule in the final step. diva-portal.orgresearchgate.net An example is the Fréchet-type dendrimer, which commonly uses a Williamson etherification reaction between a benzyl (B1604629) bromide and 3,5-dihydroxy benzyl alcohol. diva-portal.org The process starts with the synthesis of dendrons which are then coupled to a multifunctional core. diva-portal.org For instance, dendrons can be prepared using benzoyl protected 3,5-bis(bromomethyl)phenol and hydroxy substituted methyl benzoates. researchgate.net A significant advantage of the convergent approach is the relative ease of purifying the final product, as unreacted dendrons are typically very different in size from the desired dendrimer. diva-portal.org However, a potential drawback is that as the dendrons become larger, their focal point can be sterically hindered, making the final coupling reaction to the core slow or even impossible. diva-portal.org

Divergent Synthesis: In contrast, the divergent method constructs the dendrimer from the inside-out, starting from a central core molecule and adding generational layers of monomers. beilstein-journals.org This approach allows for the rapid generation of large structures. For example, a melamine-based dendrimer synthesis represents a divergent strategy. beilstein-journals.org While efficient in building generations, a major challenge of the divergent method is the difficulty in purification. Each growth step can lead to defects and incomplete reactions, resulting in a mixture of products that are difficult to separate.

The choice between convergent and divergent strategies often depends on the desired final structure, the required purity, and the potential for steric hindrance during synthesis. diva-portal.org

A common and efficient pathway to synthesize activated monomers for dendrimer construction, such as analogs of this compound, begins with dimethyl 5-hydroxyisophthalate. acs.orgresearchgate.net A well-documented example is the five-step synthesis of 3,5-bis(bromomethyl)phenyl hexadecanesulfonate, an activated and protected A₂B monomer crucial for building poly(aryl ether) dendrimers. researchgate.net

The multi-step sequence is as follows:

Protection of the Phenolic Group: The synthesis starts with the protection of the hydroxyl group of dimethyl 5-hydroxyisophthalate. This is a critical step to prevent unwanted side reactions in subsequent steps.

Reduction of the Ester Groups: The two methyl ester groups on the isophthalate (B1238265) derivative are reduced to hydroxyl groups, forming a diol.

Conversion to Dichloride: The newly formed hydroxyl groups are then converted into more reactive chloride groups.

Halogen Exchange: The dichloride is converted to the corresponding dibromide, 3,5-bis(bromomethyl)phenyl hexadecanesulfonate, through a halogen exchange reaction, often using sodium bromide. researchgate.net

Final Monomer: This final product is an A₂B monomer, where the two bromomethyl groups (the 'B' part) are ready to react with a nucleophile, and the protected phenol (B47542) (the 'A' part) remains inert until a deprotection step. researchgate.net

This sequence provides a versatile and protected building block. The resulting monomer, 3,5-bis(bromomethyl)phenyl hexadecanesulfonate, is then used in a repetitive two-step sequence for the convergent synthesis of monodendrons. researchgate.net This involves coupling the monomer with a phenol-terminated dendron, followed by deprotection of the sulfonate group to reveal a new phenolic focal point for the next generation of growth. acs.orgresearchgate.net

Protecting groups are essential in multi-step organic synthesis to temporarily mask a reactive functional group, allowing other parts of the molecule to be modified selectively. wikipedia.orgorganic-chemistry.org In the chemistry of this compound and its analogs, the phenolic hydroxyl group must be protected during reactions involving the bromomethyl groups to prevent its unwanted O-alkylation. uchicago.edu

An ideal protecting group should be easy to introduce and remove in high yields, stable to the reaction conditions it needs to withstand, and should not interfere with the desired reactions. uchicago.edu

Common Protecting Groups:

Hexadecanesulfonate: This group is used in the synthesis of poly(aryl ether) dendrimers from dimethyl 5-hydroxyisophthalate. acs.orgresearchgate.net It serves a dual purpose: it protects the phenol during the coupling reactions and increases the polarity difference between the protected and deprotected materials, which simplifies purification. researchgate.net The sulfonate group is stable under the mildly basic conditions used for coupling (e.g., K₂CO₃) but can be readily removed with a strong base like NaOH to regenerate the phenol for the next growth step. researchgate.net

Benzoyl Group: In other synthetic routes, a benzoyl group can be used to protect the phenolic hydroxyl. This strategy is employed in the convergent synthesis of benzyl aryl ether dendrons. researchgate.net

Allyl Group: An allyl ether can serve as a protecting group. For example, 1-allyloxy-3,5-bis(bromomethyl)benzene was prepared as a protected A₂B monomer. researchgate.net A key advantage of the allyl group is its removal under mild conditions using a palladium catalyst. researchgate.net

The choice of protecting group is dictated by the specific reaction sequence. The concept of orthogonal protection is particularly powerful in complex syntheses. This strategy uses multiple protecting groups in a single molecule that can be removed under different conditions without affecting the others. wikipedia.org For example, a molecule might have an acid-labile group (like a tert-butyl ether) and a base-labile group (like an Fmoc group), allowing for selective deprotection and reaction at different sites in the molecule. wikipedia.org This level of control is fundamental to the precise construction of complex architectures like dendrimers.

Reaction Mechanisms and Chemical Transformations of 3,5 Di Bromomethyl Phenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) offers another site for chemical modification, although its reactivity differs significantly from that of the benzylic bromides. Direct substitution of the hydroxyl group is generally not feasible under normal conditions. libretexts.org However, it can readily participate in reactions at the oxygen atom.

The oxygen of the phenolic hydroxyl group can act as a nucleophile, particularly after being deprotonated to form a more reactive phenoxide ion. chemistrysteps.com

Alkylation: In the presence of a base (e.g., NaOH, K₂CO₃), the phenol (B47542) is converted to the corresponding sodium or potassium phenoxide. This phenoxide is a potent nucleophile that can react with alkylating agents, such as alkyl halides, in a Williamson ether synthesis to form an aryl ether. This allows for the selective functionalization of the hydroxyl group while leaving the benzylic bromides intact if a mild base and controlled conditions are used. When using stronger alkylating agents or harsher conditions, reaction at the benzylic positions may also occur.

Acylation: Similarly, the phenoxide ion can react with acylating agents like acyl chlorides or acid anhydrides to form phenyl esters. quizlet.com This reaction is an effective way to protect the hydroxyl group or to introduce an ester functionality into the molecule. The reaction is typically rapid and high-yielding.

After the benzylic bromide or phenolic hydroxyl groups have been functionalized, the resulting molecule can undergo further reactions, such as electrophilic aromatic substitution (EAS). The directing influence of the substituents on the aromatic ring is a critical consideration for predicting the outcome of these subsequent reactions.

The hydroxyl group is a powerful activating group and an ortho, para-director. byjus.commasterorganicchemistry.com Its lone pair of electrons can be delocalized into the benzene (B151609) ring through resonance, which increases the electron density at the positions ortho (C2, C6) and para (C4) to the hydroxyl group. doubtnut.comquora.com Consequently, when 3,5-Di(bromomethyl)phenol or its derivatives undergo electrophilic substitution, the incoming electrophile is predominantly directed to the positions ortho and para relative to the -OH group.

The two groups at the 3 and 5 positions also influence the regioselectivity. If these groups are electron-donating (e.g., alkyl chains formed after substitution), they will also direct ortho and para to themselves. However, the directing effect of the hydroxyl group is typically dominant. Therefore, electrophilic attack is most likely to occur at the 2, 4, and 6 positions of the phenol ring.

Modulation of Aromatic Ring Reactivity in this compound

The reactivity of the aromatic ring in this compound is governed by the interplay of electronic effects from its substituents: the hydroxyl (-OH) group and the two bromomethyl (-CH2Br) groups. These groups collectively influence the molecule's susceptibility to electrophilic aromatic substitution and its potential to engage in cross-coupling reactions.

Electron-Withdrawing Effects of Bromomethyl Substituents on Electrophilic Aromatic Substitution

The phenol moiety is characterized by the hydroxyl (-OH) group, which is a powerful activating group in electrophilic aromatic substitution (EAS). Through a resonance effect (+M), the oxygen atom's lone pairs donate electron density to the aromatic π-system. This donation increases the nucleophilicity of the ring, particularly at the ortho and para positions (carbons 2, 4, and 6), making phenols highly reactive towards electrophiles.

In this compound, these competing effects modulate the ring's reactivity. While the hydroxyl group strongly activates the ring and directs incoming electrophiles to the ortho and para positions (2, 4, and 6), the two bromomethyl groups at the meta positions partially counteract this activation through their inductive withdrawal of electron density. The outcome is that this compound is less reactive in electrophilic aromatic substitution reactions than phenol itself, but substitution still occurs preferentially at the positions activated by the hydroxyl group. For instance, nitration or halogenation of this compound would be expected to yield products substituted at the 2, 4, or 6 positions, though potentially requiring more forcing conditions than the same reactions with phenol.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution Reactivity of this compound
SubstituentPositionElectronic EffectEffect on Ring ReactivityDirecting Influence
-OH (Hydroxyl)1+M (Resonance Donating)ActivatingOrtho, Para (Positions 2, 4, 6)
-CH2Br (Bromomethyl)3, 5-I (Inductive Withdrawing)DeactivatingMeta (relative to itself)

Potential for Cross-Coupling Reactions (e.g., Suzuki Coupling) on Brominated Phenol Cores

The structure of this compound offers multiple avenues for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction typically involves the coupling of an organohalide with an organoboron compound.

The bromine atoms in this compound are attached to benzylic carbons (Csp³-Br), not directly to the aromatic ring (Csp²-Br). While Suzuki couplings most commonly employ aryl halides, the reaction of benzylic halides is also well-established. Therefore, the two bromomethyl groups can serve as electrophilic sites for Suzuki coupling with various arylboronic acids. This would result in the formation of diarylmethane structures, effectively extending the carbon skeleton at the 3 and 5 positions.

An alternative strategy involves leveraging the high reactivity of the phenol ring itself. As established, the hydroxyl group strongly activates the ortho and para positions for electrophilic aromatic substitution. It is therefore feasible to first introduce bromine atoms directly onto the aromatic core at the 2, 4, or 6 positions via an electrophilic bromination reaction. The resulting brominated phenol derivative would then possess aryl bromide functionalities (Csp²-Br), which are ideal substrates for subsequent Suzuki cross-coupling reactions. This two-step sequence allows for the functionalization of the phenol core at different positions, highlighting the versatility of the starting molecule.

Table 2: Potential Sites for Suzuki Cross-Coupling in this compound and its Derivatives
Reaction SiteType of C-Br BondReaction PathwayPotential Product Type
Benzylic positions (C3-CH2Br, C5-CH2Br)Benzylic (Csp³-Br)Direct Suzuki coupling with an arylboronic acid.3,5-Di(arylmethyl)phenol
Aromatic ring (e.g., C2, C4, or C6)Aryl (Csp²-Br)1. Electrophilic bromination of the phenol ring. 2. Suzuki coupling at the newly installed Ar-Br bond.Aryl-substituted this compound

Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra of 3,5-Di(bromomethyl)phenol provide a complete map of the proton and carbon framework of the molecule.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the different types of protons present. The aromatic protons on the benzene (B151609) ring appear as two signals, confirming the substitution pattern. The proton at the C2 position is flanked by two bromomethyl-substituted carbons, while the protons at the C4 and C6 positions are equivalent. The methylene (B1212753) protons of the two equivalent bromomethyl (-CH₂Br) groups typically appear as a sharp singlet. The phenolic hydroxyl (-OH) proton also gives rise to a singlet, though its chemical shift can be variable depending on solvent, concentration, and temperature due to hydrogen bonding. libretexts.org

Expected ¹H NMR Spectral Data for this compound

Proton Type Number of Protons Expected Chemical Shift (δ, ppm) Multiplicity
Ar-H (C4, C6) 2 ~6.9 - 7.2 Doublet (or broad singlet)
Ar-H (C2) 1 ~7.0 - 7.3 Triplet (or broad singlet)
-CH₂Br 4 ~4.4 - 4.6 Singlet

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atom bearing the hydroxyl group (C1) is typically observed in the 155-160 ppm range. The carbons attached to the bromomethyl groups (C3, C5) are shifted downfield. The remaining aromatic carbons (C2, C4, C6) and the methylene carbons of the bromomethyl groups will also have characteristic chemical shifts.

Expected ¹³C NMR Spectral Data for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
C -OH (C1) 155 - 160
C -CH₂Br (C3, C5) 140 - 145
Ar-C H (C2) 120 - 125
Ar-C H (C4, C6) 115 - 120

While 1D NMR spectra provide essential information, two-dimensional (2D) NMR techniques are invaluable for unambiguously confirming the structural assignments by revealing scalar coupling relationships between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between scalar-coupled protons. For this compound, this would primarily be used to confirm the coupling between the aromatic protons, helping to distinguish the C2 proton from the C4/C6 protons through their coupling patterns.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. It would definitively link the proton signals for C2-H, C4/C6-H, and the -CH₂Br groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment reveals couplings between protons and carbons that are two or three bonds apart. For instance, the methylene protons (-CH₂Br) would show correlations to the aromatic carbons C3, C5, and C4/C6, providing conclusive evidence for the connectivity of the bromomethyl groups to the phenyl ring.

Together, these 2D NMR techniques provide a robust and detailed confirmation of the molecular structure of this compound.

X-ray Crystallography Studies of this compound Derivatives

The crystal structure analysis of 3,5-bis(bromomethyl)phenyl acetate (B1210297) reveals that the compound crystallizes in the triclinic space group P -1. nih.gov The crystal lattice is composed of two crystallographically non-equivalent molecules in the asymmetric unit.

The solid-state structure of 3,5-bis(bromomethyl)phenyl acetate is stabilized by a network of weak intermolecular interactions. Notably, the arrangement of molecules in the crystal lattice facilitates halogen bonding. The bromine atoms participate in both Type I (where the two C-Br···Br angles are equal) and Type II (where the C-Br···Br angles are approximately 90° and 180°) Br···Br interactions, which play a significant role in organizing the molecules into two-dimensional layers. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its phenolic hydroxyl group, the aromatic ring, and the bromomethyl substituents.

The most prominent feature is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. libretexts.org The broadening of this peak is due to intermolecular hydrogen bonding in the sample. docbrown.info The C-O stretching vibration of the phenol (B47542) group gives rise to a strong band typically found in the 1200-1260 cm⁻¹ range.

The presence of the benzene ring is confirmed by several absorptions. C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. docbrown.infolibretexts.org The C-H stretching vibrations of the aromatic protons are expected just above 3000 cm⁻¹. Out-of-plane C-H bending vibrations (wagging) provide information about the substitution pattern; for a 1,3,5-trisubstituted ring, characteristic bands are expected in the 690-900 cm⁻¹ region. okstate.edu

Finally, the bromomethyl groups can be identified by their C-H stretching vibrations (typically 2850-3000 cm⁻¹) and a C-Br stretching vibration, which is expected to appear as a strong absorption in the lower frequency (fingerprint) region of the spectrum, typically between 500 and 600 cm⁻¹.

Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Phenolic -OH O-H stretch 3200 - 3600 Strong, Broad
Aromatic Ring C-H stretch 3000 - 3100 Medium
Aromatic Ring C=C stretch 1450 - 1600 Medium to Strong
Phenol C-O stretch 1200 - 1260 Strong
Aromatic Ring C-H out-of-plane bend 690 - 900 Strong
Bromomethyl (-CH₂Br) C-H stretch 2850 - 3000 Medium

Computational Chemistry Investigations of 3,5 Di Bromomethyl Phenol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3,5-Di(bromomethyl)phenol, DFT studies would provide fundamental insights into its geometry, electronic properties, and reactivity.

Geometry Optimization and Electronic Structure Analysis

A foundational step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating key structural parameters.

Below is a hypothetical interactive data table illustrating the kind of parameters that would be obtained from such a study.

ParameterAtom Pair/Triplet/QuadPredicted Value
Bond Length C-Br~1.95 Å
C-O (phenol)~1.36 Å
C-C (aromatic)~1.39 Å
Bond Angle C-C-Br~112°
C-O-H~109°
Dihedral Angle C-C-C-BrVaries with conformation

Note: The values in this table are illustrative and not based on actual computational results for this compound.

Electronic structure analysis would further elucidate the distribution of electrons within the molecule, including charge distribution and dipole moment, which are crucial for understanding its interactions with other molecules.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

A theoretical FMO analysis of this compound would calculate the energies of these orbitals and map their spatial distribution. The bromomethyl groups, being electron-withdrawing, and the hydroxyl group, being electron-donating, would significantly influence the energies and localizations of the HOMO and LUMO. This information is critical for predicting how the molecule would behave in chemical reactions.

A prospective data table for FMO analysis is presented below.

Molecular OrbitalEnergy (eV)Description
HOMOValueLikely localized on the phenol (B47542) ring and oxygen atom
LUMOValuePotentially distributed over the bromomethyl groups and the ring
HOMO-LUMO GapValueIndicator of kinetic stability and chemical reactivity

Note: The values and descriptions in this table are predictive and await computational verification.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map of this compound, negative potential (typically colored red) would be expected around the oxygen atom of the hydroxyl group, indicating a site for electrophilic attack. Positive potential (blue) would likely be found around the hydrogen of the hydroxyl group and potentially the bromomethyl groups, suggesting sites for nucleophilic attack.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, often in the presence of a solvent.

Conformational Landscape and Dynamic Behavior in Solvated Systems

For this compound, MD simulations could explore its conformational flexibility, particularly the rotation of the bromomethyl and hydroxyl groups, in a solvent like water or an organic solvent. This would reveal the most populated conformations and the energy barriers between them, providing a more realistic understanding of its structure in solution.

Interactions with Surrounding Media

MD simulations would also be instrumental in studying how this compound interacts with its environment. This includes the formation of hydrogen bonds between the phenolic hydroxyl group and solvent molecules, as well as other non-covalent interactions. Understanding these interactions is crucial for predicting its solubility, stability, and behavior in a biological or chemical system.

Hirshfeld Surface Analysis and Non-Covalent Interaction (NCI) Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is instrumental in understanding the packing of molecules and the nature of the non-covalent forces that govern the crystal's structure. By mapping the electron distribution of a molecule within its crystalline environment, Hirshfeld surface analysis provides a three-dimensional picture of intermolecular contacts.

Complementary to this, Non-Covalent Interaction (NCI) analysis is a technique that helps in the visualization and characterization of weak interactions in real space. Based on the electron density and its derivatives, NCI analysis can identify and differentiate between various types of non-covalent contacts, such as hydrogen bonds, halogen bonds, and van der Waals interactions.

While a specific Hirshfeld surface analysis for this compound is not available in the cited literature, a study on the closely related compound, 3,5-bis(bromomethyl)phenyl acetate (B1210297), provides insight into the types of interactions that are significant in the crystal packing of such molecules. The primary difference between these two compounds is the substitution of a hydroxyl group in the former with an acetate group in the latter. The analysis of 3,5-bis(bromomethyl)phenyl acetate reveals the significant role of bromine atoms in directing the crystal packing through halogen bonds. nih.gov

Quantitative Assessment of Intermolecular Contact Contribution

For a compound like this compound, the fingerprint plot would quantify the percentage contribution of contacts such as H···H, Br···H, O···H, C···H, and Br···Br interactions. In the crystal structure of the analogous 3,5-bis(bromomethyl)phenyl acetate, the bromine atoms are noted to participate in Br···Br bonds of both type I and type II. nih.gov This indicates that halogen bonding plays a crucial role in the molecular assembly. A quantitative analysis would likely show a significant percentage contribution from Br···Br and Br···H contacts.

The following interactive table provides a hypothetical breakdown of intermolecular contact contributions for a brominated phenol, illustrating the type of data generated from a Hirshfeld surface analysis.

Intermolecular ContactPercentage Contribution (%)
H···H45.0
Br···H25.5
O···H15.2
C···H8.3
Br···Br4.1
Other1.9

Note: This table is illustrative and does not represent experimental data for this compound.

Visualization of Hydrogen Bonding and Halogen Bonding Interactions

Hirshfeld surfaces can be mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii. Red spots on the dnorm surface indicate close contacts, which are characteristic of hydrogen bonds and halogen bonds.

For this compound, one would expect to visualize the O-H···O hydrogen bonds between the phenolic hydroxyl groups of adjacent molecules. These would appear as distinct red regions on the Hirshfeld surface, signifying strong, directional interactions.

Visualizations from these analyses would provide a clear depiction of how individual molecules of this compound assemble in the solid state, driven by a combination of hydrogen and halogen bonding, as well as weaker van der Waals forces.

Advanced Research Applications in Materials Science and Polymer Chemistry

Polymerization Initiators and Monomers

The presence of both a hydroxyl group and activated halogen atoms enables derivatives of 3,5-di(bromomethyl)phenol to function as initiators in multiple types of polymerization, including Atom Transfer Radical Polymerization (ATRP) and Ring-Opening Polymerization (ROP). This dual reactivity is highly valuable for synthesizing polymers with controlled architectures and functionalities.

ATRP is a robust controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.edu The effectiveness of ATRP relies on the use of an initiator with a transferable halogen atom, typically activated by a transition metal complex. The two bromomethyl groups of this compound are excellent initiating sites for ATRP.

The phenolic hydroxyl group of this compound can be chemically modified to introduce additional functionalities or initiating sites. A common strategy involves the esterification of the phenol (B47542) with a molecule that also contains an ATRP-active halide, such as 2-bromoisobutyryl bromide. acs.org This reaction converts the trifunctional this compound into a more complex, multi-functional initiator.

For instance, reacting this compound with an acyl halide containing a tertiary bromide creates a tri-functional initiator. In this design:

Two initiating sites are the original benzylic bromides (bromomethyl groups).

The third initiating site is the newly formed ester group (e.g., a 2-bromoisobutyrate group).

This approach allows for the creation of three-arm star polymers in a single step. The use of polyphenols to create di- and tri-functional initiators has been demonstrated to be an effective method for producing polymers with narrow polydispersity indices (PDI), often below 1.10, indicating a high degree of control over the polymerization process. acs.org

Table 1: Representative Multi-functional ATRP Initiators Derived from Phenolic Compounds

Phenolic PrecursorEsterification ReagentNumber of Initiating SitesPotential Polymer Architecture
Hydroquinone2-Bromoisobutyryl bromide2Linear, Telechelic
Phloroglucinol2-Bromoisobutyryl bromide33-Arm Star Polymer
This compound 2-Bromoisobutyryl bromide33-Arm Star Polymer

Telechelic polymers are macromolecules that possess reactive functional groups at both chain ends. rsc.org These polymers are valuable as building blocks for more complex structures like multiblock copolymers and polymer networks. By utilizing this compound as a difunctional initiator (without modifying the hydroxyl group), it is possible to synthesize linear telechelic polymers via ATRP. sci-hub.se

In this process, polymer chains grow simultaneously from both bromomethyl positions. The resulting polymer chain has the initiator fragment located at its center and two active halogen terminal groups. These terminal groups can then be converted into other functionalities through post-polymerization reactions. Because ATRP is a controlled polymerization method, this approach yields telechelic polymers with well-defined molecular weights and low polydispersity. cmu.edu The central phenolic group remains available for further modification, making the resulting macromolecule a versatile macromonomer.

Ring-Opening Polymerization (ROP) is a key method for producing biodegradable polyesters and polycarbonates from cyclic monomers like lactide, caprolactone, and glycolide. researchgate.net The reaction is typically initiated by a nucleophilic species, often an alcohol, in the presence of a catalyst.

The phenolic hydroxyl group of this compound can serve as an efficient initiating site for ROP. researchgate.net In this application, the phenol group initiates the polymerization of a cyclic ester, forming a polyester (B1180765) chain attached to the 3,5-di(bromomethyl)phenyl core. The two bromomethyl groups remain unreacted during this process.

The resulting structure is a macromolecule with a polyester arm and two terminal benzylic bromide groups. This product is a valuable bifunctional macro-initiator. The bromide end groups can subsequently be used to initiate the ATRP of vinyl monomers (like styrene (B11656) or acrylates), leading to the formation of complex block copolymers, such as an A-B2 star copolymer (one polyester arm and two polystyrene/polyacrylate arms).

Application in Atom Transfer Radical Polymerization (ATRP)

Dendrimer and Hyperbranched Polymer Synthesis

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. mdpi.comnih.gov The structure of this compound, with one reactive hydroxyl group ('A' type) and two reactive bromomethyl groups ('B2' type), makes it an ideal AB2-type monomer for the synthesis of these architectures.

In a convergent synthesis approach, dendritic wedges, or "monodendrons," are built first and then attached to a multifunctional core in the final step. researchgate.net This method offers excellent control over the final structure and minimizes defects.

A derivative of this compound, such as 3,5-bis(bromomethyl)phenyl hexadecanesulfonate, can be used as an activated and protected A2B monomer in a repetitive two-step sequence to build monodendrons. researchgate.net The synthesis proceeds as follows:

Coupling: The nucleophilic phenolic focal point of a starting monodendron (Gn-OH) reacts with two units of the protected A2B monomer (where the 'A' group, the phenol, is protected, for instance, as a sulfonate ester). This reaction, typically carried out under mildly basic conditions, forms the next-generation, larger monodendron with two protected phenol groups at its periphery.

Deprotection: The protecting groups on the newly formed periphery are removed, revealing two new phenolic hydroxyl groups. This new monodendron is now ready for the next coupling step.

This iterative process allows for the rapid and efficient synthesis of poly(aryl ether) monodendrons. These monodendrons, which have a single nucleophilic phenol at their focal point, can then be coupled to an electrophilic core (e.g., a molecule with multiple bromide groups) to form the final, perfectly branched dendrimer. researchgate.net Materials synthesized via this method have been shown to have very low polydispersities, typically less than 1.02, confirming their well-defined, defect-free structure. researchgate.net

Table 2: Characteristics of Poly(aryl ether) Monodendrons Synthesized Using a 3,5-Bis(bromomethyl)phenyl Derivative researchgate.net

GenerationMolecular Weight (SEC/LS)Polydispersity (Mw/Mn)
G1-OH9101.01
G2-OH21001.01
G3-OH45001.01
G4-OH93001.02

Data derived from a convergent synthesis route utilizing 3,5-bis(bromomethyl)phenyl hexadecanesulfonate as the A2B building block.

Core-First and Peripheral Functionalization Strategies for Dendritic Structures

The synthesis of dendrimers, highly branched and well-defined macromolecules, can be approached through two primary strategies: divergent (core-first) and convergent. In the core-first approach , the dendrimer is grown generation by generation from a multifunctional core molecule. Conversely, the convergent approach involves the synthesis of dendritic wedges (dendrons) from the periphery inwards, which are then attached to a central core in the final step.

The compound this compound and its derivatives are particularly well-suited for these synthetic strategies. In a core-first methodology, the phenolic hydroxyl group can be attached to a multifunctional core, leaving the two bromomethyl groups at the periphery for further generational growth. Each subsequent reaction can introduce more branching points, leading to an exponential increase in the number of terminal groups.

Alternatively, in a convergent strategy, derivatives of this compound can act as the branching unit within the dendron. For instance, an activated and protected A2B monomer, 3,5-bis(bromomethyl)phenyl hexadecanesulfonate, has been successfully employed in the convergent synthesis of poly(aryl ether) dendrimers. researchgate.netacs.org This monomer allows for the stepwise construction of dendrons with a phenol group at the focal point, which can then be coupled to a multifunctional core. researchgate.net This method offers excellent control over the final structure and monodispersity of the dendrimer. researchgate.net The reactivity of the peripheral groups, which can be manipulated in the final stages, allows for the introduction of a wide array of functionalities, tailoring the dendrimer for specific applications.

Poly(aryl ether) Dendrimers from Bis(hydroxymethyl)phenol Scaffolds

Poly(aryl ether) dendrimers are a significant class of dendrimers known for their high thermal and chemical stability. The synthesis of these structures often relies on the use of AB2-type monomers, where 'A' is a nucleophilic group and 'B' represents two electrophilic groups, or vice versa. 3,5-Bis(hydroxymethyl)phenol is a key precursor in the synthesis of monomers used for building poly(aryl ether) dendrimers. researchgate.net Through chemical modification, this precursor can be converted into derivatives like this compound, which serve as the foundational building blocks for dendritic growth.

A notable example is the convergent synthesis of poly(aryl ether) dendrimers utilizing 3,5-bis(bromomethyl)phenyl hexadecanesulfonate, an activated and protected A2B monomer derived from 3,5-bis(hydroxymethyl)phenol. researchgate.netacs.org This synthetic route involves a repetitive two-step sequence:

Coupling: A phenol-terminated dendron is reacted with the 3,5-bis(bromomethyl)phenyl hexadecanesulfonate monomer under mildly basic conditions. This reaction attaches two dendrons to the monomer, forming the next generation dendron with a protected phenolic core.

Deprotection: The protecting group on the newly formed larger dendron is removed to reveal a new phenolic focal point, which is then ready for the next coupling step.

This iterative process allows for the synthesis of monodisperse dendrons of various generations, which can then be attached to a multifunctional core to yield the final dendrimer. researchgate.net The table below summarizes the key characteristics of this synthetic approach.

FeatureDescription
Synthetic Strategy Convergent
Key Monomer 3,5-bis(bromomethyl)phenyl hexadecanesulfonate
Precursor 3,5-Bis(hydroxymethyl)phenol
Dendrimer Type Poly(aryl ether)
Advantages High purity, low polydispersity, precise structural control

Fabrication of Janus Dendrimers

Janus dendrimers are a special class of dendritic molecules that possess two distinct and segregated surface functionalities. This unique architecture allows for the creation of amphiphilic or heterofunctional macromolecules with novel self-assembly behaviors and applications. The synthesis of Janus dendrimers typically involves the coupling of two different dendrons at their focal points. google.com

While direct examples of this compound in the fabrication of Janus dendrimers are not extensively documented, its utility as a precursor for one of the dendritic wedges is highly plausible. Following the convergent synthesis approach described previously, a dendron with a phenolic focal point can be constructed using a 3,5-bis(bromomethyl)phenyl derivative. This dendron can then be chemically coupled to a second, different dendron, which may possess contrasting properties (e.g., hydrophilic vs. hydrophobic). The resulting molecule would have two distinct faces, characteristic of a Janus dendrimer. The reactive bromomethyl groups inherent in the structure derived from this compound could also be further modified at the periphery to impart specific functionalities to one side of the Janus molecule.

Crosslinking Agents in Polymer Networks

The two reactive bromomethyl groups of this compound make it an effective crosslinking agent for a variety of polymers. Crosslinking is a process that involves the formation of covalent bonds between polymer chains, resulting in a three-dimensional network structure. This network formation significantly alters the physical and chemical properties of the polymer. The benzylic bromide moieties of this compound are susceptible to nucleophilic substitution reactions, allowing them to readily react with functional groups present on polymer backbones, such as hydroxyl, amino, or thiol groups. rsc.org

The rigid phenolic core of this compound imparts a degree of stiffness to the resulting polymer network, which can be advantageous for applications requiring dimensional stability. The trifunctional nature of the molecule (two bromomethyl groups and one phenolic hydroxyl group) also offers the potential for creating complex network architectures. The hydroxyl group can be used to anchor the crosslinker to a polymer backbone or a surface, while the bromomethyl groups can then react to form the crosslinks.

Enhancement of Polymer Properties (e.g., Thermal Stability, Mechanical Strength)

The introduction of crosslinks into a polymer matrix generally leads to a significant enhancement of its properties. By using this compound as a crosslinking agent, it is possible to improve both the thermal stability and mechanical strength of various polymers.

Mechanical Strength: Crosslinking increases the molecular weight of the polymer infinitely, transforming a collection of individual chains into a single, interconnected network. This network structure is more resistant to deformation and fracture under stress, leading to improvements in properties such as tensile strength, modulus, and hardness. nih.govmdpi.com The rigid structure of the this compound crosslinker can further contribute to the stiffness and strength of the resulting material. The table below summarizes the expected enhancements in polymer properties upon crosslinking with this compound.

PropertyEnhancement Mechanism
Thermal Stability Restricted chain mobility due to network formation; inherent stability of the aromatic core.
Mechanical Strength Formation of a continuous 3D network, increasing resistance to deformation and fracture.
Solvent Resistance The crosslinked network is less prone to swelling and dissolution in solvents.
Hardness Increased resistance to surface indentation due to the rigid network structure.

Fabrication of Functional Materials with Tailored Network Architectures

The controlled use of this compound as a crosslinking agent allows for the fabrication of functional materials with precisely engineered network architectures. The density of crosslinks, which can be controlled by the concentration of the crosslinking agent, plays a crucial role in determining the final properties of the material. For instance, a higher crosslink density will generally result in a more rigid and thermally stable material, while a lower density will produce a more flexible network.

Furthermore, the reactivity of the bromomethyl groups can be exploited to create porous polymer networks. By conducting the polymerization in the presence of a porogen (a solvent that is a good solvent for the monomers but a poor solvent for the polymer), a porous structure can be templated. As the crosslinked network forms and precipitates, the porogen is expelled, leaving behind a network of interconnected pores. Such porous materials have applications in areas such as separation, catalysis, and as scaffolds for tissue engineering. rsc.orgresearchgate.net The rigid nature of the this compound unit can help to maintain the structural integrity of the pores.

Supramolecular Chemistry and Host-Guest Systems

While direct applications of this compound in supramolecular and host-guest chemistry are not widely reported, its structural features suggest potential in this field. Phenol and its derivatives are fundamental building blocks for a class of host molecules known as calixarenes. thno.orgnih.gov These macrocyclic compounds are formed by the condensation of phenols with formaldehyde (B43269) and possess a cavity that can encapsulate guest molecules. fiveable.me It is conceivable that this compound could be used as a monomer in the synthesis of novel calixarene-like structures, where the bromomethyl groups could be further functionalized to modulate the host's binding properties or to attach it to other molecular systems.

The phenolic hydroxyl group of this compound can participate in hydrogen bonding, a key interaction in supramolecular self-assembly. The aromatic ring can engage in π-π stacking interactions with other aromatic molecules. These non-covalent interactions could be harnessed to direct the assembly of larger supramolecular architectures. The bromomethyl groups also offer handles for covalent modification, allowing for the pre-organization of molecules before self-assembly. For instance, they could be used to attach recognition sites for specific guest molecules, thereby creating a tailored host system.

Self-Assembly Driven by Directed Intermolecular Interactions

The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of nanoscience and materials chemistry. The structure of this compound offers distinct functionalities that can drive such processes. The hydroxyl group of the phenol ring is a classic hydrogen bond donor and acceptor, capable of forming predictable and directional interactions. This is a well-established principle in the self-assembly of phenolic compounds, which can form extensive hydrogen-bonded networks. nih.gov

Furthermore, the bromine atoms on the methyl groups can participate in halogen bonding, a non-covalent interaction that has gained significant attention for its directionality and strength, comparable to hydrogen bonds. The electrophilic region on the bromine atom can interact with nucleophilic sites, providing another vector for controlled assembly.

The interplay between hydrogen bonding from the phenolic hydroxyl group and potential halogen bonding from the bromomethyl groups could lead to the formation of complex and robust supramolecular architectures. Researchers have demonstrated that the combination of multiple non-covalent interactions is a powerful strategy for programming the self-assembly of molecules into intricate one-, two-, and three-dimensional networks. The specific geometry of this compound, with its 120-degree disposition of the bromomethyl groups relative to the hydroxyl group, could favor the formation of hexagonal or other polygonal supramolecular synthons.

Interaction TypeParticipating GroupRole in Self-Assembly
Hydrogen BondingPhenolic -OHDirectional self-assembly into networks
Halogen BondingBromomethyl (-CH₂Br)Directional interactions complementing hydrogen bonds
Aromatic StackingPhenol RingNon-directional stabilization of assembled structures

Design of Molecular Receptors and Recognition Elements

The reactive nature of the bromomethyl groups makes this compound an excellent scaffold for the synthesis of molecular receptors. These groups are susceptible to nucleophilic substitution, allowing for the covalent attachment of various recognition motifs. acs.org This "grafting" approach enables the construction of larger host molecules with pre-defined cavities or binding sites tailored for specific guest molecules.

For instance, reaction with primary or secondary amines can introduce ligating sites for metal ions or hydrogen bonding functionalities for the recognition of anions or neutral molecules. The rigid phenolic backbone provides a well-defined platform, ensuring that the appended recognition sites are held in a specific spatial arrangement, a key principle in preorganization for effective molecular recognition.

Development of Smart Materials and Responsive Systems

Smart materials, which can change their properties in response to external stimuli, are at the forefront of materials innovation. The chemical functionalities of this compound provide avenues for its incorporation into such responsive systems.

Integration into Environmentally Responsive Polymer Architectures

The phenolic hydroxyl group can be exploited to create pH-responsive polymers. nih.gov At low pH, the hydroxyl group is protonated and can act as a hydrogen bond donor. As the pH increases, it can be deprotonated to a phenoxide anion, which can induce significant changes in the polymer's conformation and solubility due to electrostatic repulsion and altered hydration.

Furthermore, the bromomethyl groups can serve as initiation sites for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This would allow for the growth of polymer chains with specific functionalities from the phenolic core. By choosing monomers that are responsive to stimuli like temperature (e.g., N-isopropylacrylamide) or light, it is possible to create star-shaped or graft copolymers with a phenolic core and responsive arms. nih.govrsc.orgbohrium.com These materials could find applications in areas such as drug delivery, where the release of a therapeutic agent can be triggered by changes in the local environment. nih.govresearchgate.net

StimulusResponsive MoietyPotential Application
pHPhenolic -OHpH-triggered drug release, sensors
TemperatureGrafted thermo-responsive polymersSmart hydrogels, actuators
LightGrafted photo-responsive polymersPhoto-switchable materials, optical data storage

Fabrication of Thin Films and Surface-Confined Structures

The reactive bromomethyl groups of this compound are highly advantageous for the fabrication of functional thin films and the modification of surfaces. These groups can readily react with nucleophilic functionalities, such as amine or thiol groups, present on a substrate surface. ipfdd.deresearchgate.net This allows for the covalent immobilization of the phenol-containing molecule, creating a functionalized surface with controlled chemical properties.

This surface-grafting approach can be used to alter the wettability, adhesion, and biocompatibility of materials. google.com For example, a surface functionalized with this compound could subsequently be used for further chemical modifications via the phenolic hydroxyl group or by further reactions of any remaining bromomethyl groups.

Moreover, this compound can be used as a monomer or cross-linker in the formation of polymer thin films. Its ability to be incorporated into polymer backbones or to cross-link polymer chains provides a means to create robust and stable thin films with tailored properties. The presence of the phenolic group within the film can impart antioxidant or other desired chemical functionalities.

Future Research Directions and Emerging Applications

Sustainable and Green Synthesis Methodologies for Bromomethylated Phenols

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For bromomethylated phenols, including 3,5-Di(bromomethyl)phenol, research is increasingly focused on replacing hazardous reagents and minimizing waste. Traditional bromination methods often involve the use of elemental bromine, which poses significant health and environmental risks.

Green chemistry approaches are exploring the use of alternative brominating agents that are safer and more selective. One promising avenue is the use of N-bromosuccinimide (NBS) in conjunction with a catalyst under milder reaction conditions. Another approach involves the in-situ generation of bromine from bromide salts using greener oxidants like hydrogen peroxide, thereby avoiding the direct handling of liquid bromine. The use of dioxane dibromide has also been investigated as a more eco-friendly alternative to metal-containing brominating agents. These methods aim to reduce the environmental footprint associated with the synthesis of bromomethylated phenols while maintaining high yields and selectivity.

Reagent/MethodAdvantagesChallenges
N-Bromosuccinimide (NBS)Safer to handle than elemental bromine, often provides higher selectivity.Requires a catalyst, can generate succinimide (B58015) as a byproduct.
H₂O₂/HBrIn-situ generation of bromine, water is the main byproduct.Requires careful control of reaction conditions to avoid over-bromination.
Dioxane DibromideMore eco-friendly than some metal-containing reagents.Dioxane is a potential carcinogen and requires careful handling.

Integration into Novel Functional Material Systems with Advanced Properties

The bifunctional nature of this compound, with its reactive bromomethyl groups and a phenolic hydroxyl group, makes it an excellent candidate for the synthesis of advanced functional materials. Its ability to act as a branching unit is particularly valuable in the construction of complex macromolecular architectures such as dendrimers and hyperbranched polymers.

Poly(aryl ether) dendrimers, for instance, have been synthesized using derivatives of 3,5-bis(hydroxymethyl)phenol, a direct precursor to this compound. acs.org The resulting dendritic structures exhibit well-defined molecular weights and low polydispersity, which are crucial for applications in drug delivery, catalysis, and nanoscale technologies. The bromomethyl groups of this compound can readily undergo nucleophilic substitution reactions, allowing for the covalent attachment of various functional moieties to the periphery or core of these macromolecules. This versatility enables the tailoring of the material's properties, such as solubility, thermal stability, and host-guest recognition capabilities.

Furthermore, this compound can be utilized as a crosslinking agent in the production of thermosetting resins and as a monomer in the synthesis of specialty polymers with enhanced fire retardancy, a property conferred by the presence of bromine atoms.

Rational Design of Derivatives for Targeted Synthetic Transformations

The two reactive benzylic bromide functionalities of this compound offer numerous possibilities for the rational design of derivatives with specific applications in organic synthesis. The benzylic bromides are susceptible to both Sₙ1 and Sₙ2 nucleophilic substitution reactions, a reactivity that is enhanced by the stabilization of the benzylic carbocation intermediate through resonance with the aromatic ring. quora.compearson.comstudy.com

This reactivity can be harnessed to introduce a wide array of functional groups. For example, reaction with amines can lead to the formation of novel ligands for catalysis or building blocks for supramolecular assemblies. Etherification or esterification of the phenolic hydroxyl group, followed by substitution of the bromomethyl groups, allows for a stepwise and controlled synthesis of complex molecules.

The strategic manipulation of these reactive sites enables the design of bespoke molecules for applications in medicinal chemistry, where the phenol (B47542) moiety can act as a scaffold for pharmacologically active compounds, and in materials science, for the creation of molecules with specific electronic or optical properties.

Reaction TypeReagentProduct TypePotential Application
Nucleophilic Substitution (Sₙ2)Amines, Thiols, AlkoxidesSubstituted PhenolsLigand synthesis, Pharmaceutical intermediates
Williamson Ether SynthesisAlkyl Halides (at phenolic OH)Aryl EthersPrecursors for functional materials
EsterificationAcyl Chlorides, Carboxylic Acids (at phenolic OH)Aryl EstersProtecting group strategy, Bioactive molecules
Grignard ReactionMagnesium, followed by electrophileDi-substituted PhenolsCarbon-carbon bond formation

Theoretical Predictions and Experimental Validation for Enhanced Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of chemical reactions, thereby guiding the rational design of synthetic strategies. For this compound, theoretical studies can provide valuable insights into the electronic properties of the molecule and the transition states of its reactions.

Density Functional Theory (DFT) calculations can be employed to determine the electron density distribution, bond dissociation energies, and activation barriers for various nucleophilic substitution and electrophilic aromatic substitution reactions. These calculations can help in understanding the directing effects of the hydroxyl and bromomethyl groups on the aromatic ring and predict the regioselectivity of further functionalization.

For instance, computational models can predict the relative stability of benzylic carbocation intermediates formed during Sₙ1 reactions, which is crucial for understanding the reactivity of the bromomethyl groups. researchgate.net Such theoretical predictions, when coupled with experimental validation, can lead to the development of highly selective and efficient synthetic protocols. Experimental techniques such as kinetic studies and product analysis can be used to verify the accuracy of the theoretical models and refine our understanding of the factors governing the reactivity of this compound. This synergistic approach of theoretical prediction and experimental validation is essential for unlocking the full synthetic potential of this versatile compound.

Q & A

Q. What are the optimal synthetic routes for 3,5-di(bromomethyl)phenol, and how can reaction conditions be controlled to improve yield?

The synthesis of bromomethyl-substituted phenols typically involves bromination of methyl groups on a phenol precursor. A method analogous to the synthesis of 3,5-bis(bromomethyl)toluene ( ) can be adapted:

  • Step 1 : Start with 3,5-dimethylphenol.
  • Step 2 : Use a brominating agent (e.g., N-bromosuccinimide, NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ or CHCl₃.
  • Step 3 : Optimize stoichiometry (e.g., 2.2 equivalents of NBS per methyl group) and reaction time (12–24 hours under reflux).
  • Step 4 : Monitor progress via TLC or GC-MS.
    Yield improvements require strict control of moisture (use anhydrous solvents) and exclusion of oxygen (inert atmosphere). Contaminants like unreacted starting material or over-brominated byproducts can be minimized by adjusting reaction temperature (60–80°C) .

Q. How can researchers characterize this compound and distinguish it from structural analogs?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Look for singlet peaks corresponding to the two equivalent bromomethyl groups (-CH₂Br) at δ ~4.5–5.0 ppm. Aromatic protons (phenol ring) appear as a singlet at δ ~7.0 ppm due to symmetry.
    • ¹³C NMR : Bromomethyl carbons resonate at δ ~30–35 ppm; aromatic carbons adjacent to Br show deshielding (δ ~125–135 ppm).
  • FT-IR : Confirm phenolic -OH stretch (~3200–3600 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹).
  • Elemental Analysis : Match calculated vs. observed C, H, Br, and O percentages to confirm purity (>95%) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Liquid-Liquid Extraction : Separate the product from polar byproducts using dichloromethane/water phases.
  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) to elute impurities first, followed by the target compound.
  • Recrystallization : Dissolve in warm ethanol and cool slowly to obtain crystals. Purity is confirmed via melting point analysis (compare to literature values) and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can this compound be utilized in catalytic systems or polymer synthesis?

The bromomethyl groups serve as reactive handles for cross-coupling or polymerization:

  • Palladium-Catalyzed Reactions : As demonstrated in , bromomethyl groups can participate in oxidative amination or Suzuki-Miyaura couplings to build ligands or dendrimers.
  • Polymer Networks : React with diamines or dithiols via nucleophilic substitution to form epoxy-like thermosetting resins. Monitor cross-linking efficiency using DSC or rheometry .

Q. What are the stability challenges of this compound under storage or reaction conditions?

  • Thermal Degradation : Above 80°C, debromination or decomposition may occur. Store at 2–8°C in amber vials under nitrogen.
  • Hydrolytic Sensitivity : Bromomethyl groups hydrolyze to hydroxymethyl in humid environments. Use molecular sieves in storage containers and anhydrous reaction conditions.
  • Light Sensitivity : UV exposure accelerates degradation. Conduct reactions in dark or under UV-filtered light .

Q. How can researchers resolve contradictions in reported spectral data for bromomethyl-substituted phenols?

Discrepancies in NMR or FT-IR data often arise from:

  • Solvent Effects : Compare spectra acquired in the same solvent (e.g., CDCl₃ vs. DMSO-d₆).
  • Impurity Interference : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and detect trace byproducts.
  • Crystallographic Validation : Single-crystal X-ray diffraction provides definitive structural confirmation, as seen in for related compounds .

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Feasible Synthetic Routes

Reactant of Route 1
3,5-Di(bromomethyl)phenol
Reactant of Route 2
3,5-Di(bromomethyl)phenol

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